molecular formula C29H26O10 B10778751 Cercosporin from Cercospora hayii CAS No. 127094-74-0

Cercosporin from Cercospora hayii

Cat. No.: B10778751
CAS No.: 127094-74-0
M. Wt: 534.5 g/mol
InChI Key: MXLWQNCWIIZUQT-UHFFFAOYSA-N
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Description

Cercosporin is a red-purple polyketide mycotoxin produced by the fungal species Cercospora hayii. It belongs to the class of perylenequinones, which are known for their photoactivated properties. Cercosporin is notable for its ability to generate reactive oxygen species when exposed to visible light, making it a potent photosensitizer. This compound has been extensively studied for its photophysical, photochemical, and photobiological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cercosporin is primarily produced by fungal fermentation. The fungus Cercospora hayii is cultured under specific conditions that promote the production of cercosporin. Light is a critical factor in the biosynthesis of cercosporin, with production being significantly higher under light exposure .

Industrial Production Methods: Industrial production of cercosporin involves optimizing the fermentation conditions to maximize yield. Co-culturing Cercospora species with certain endophytic bacteria has been shown to enhance cercosporin production. For instance, co-culturing with Bacillus velezensis B04 increased cercosporin production significantly .

Chemical Reactions Analysis

Types of Reactions: Cercosporin undergoes various chemical reactions, including oxidation and reduction. Its photoactivated nature allows it to participate in photodynamic reactions, generating reactive oxygen species.

Common Reagents and Conditions: Common reagents used in cercosporin reactions include oxidizing agents and light sources for photodynamic reactions. The presence of oxygen is crucial for the generation of reactive oxygen species.

Major Products Formed: The major products formed from cercosporin reactions are reactive oxygen species, which can cause oxidative damage to cellular components .

Mechanism of Action

Cercosporin exerts its effects through the generation of reactive oxygen species upon exposure to light. These reactive oxygen species cause oxidative damage to cellular components, leading to cell death. The molecular targets of cercosporin include cellular membranes, proteins, and nucleic acids .

Comparison with Similar Compounds

  • Elsinochrome
  • Hypocrellin

Cercosporin’s unique properties make it a valuable compound for various scientific and industrial applications, particularly in fields requiring effective photosensitizers and antimicrobial agents.

Properties

IUPAC Name

7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWQNCWIIZUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960897, DTXSID801043885
Record name 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40501-77-7, 127094-74-0
Record name iso-Cercosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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